molecular formula C18H15ClN2O2 B11336590 3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide

3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11336590
M. Wt: 326.8 g/mol
InChI Key: OTHBCNJUGJBDRZ-UHFFFAOYSA-N
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Description

3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and functional materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the halogenation of quinoline derivatives. One efficient method is the iron-catalyzed chlorination of quinoline at the C5 position using sodium halides at room temperature . This process provides good yields and selectivities under mild reaction conditions. Another approach involves the copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ethoxy group at the 8-position and the chloro group at the 3-position make it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-16-9-8-15(14-7-4-10-20-17(14)16)21-18(22)12-5-3-6-13(19)11-12/h3-11H,2H2,1H3,(H,21,22)

InChI Key

OTHBCNJUGJBDRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2

Origin of Product

United States

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